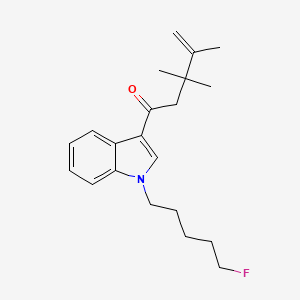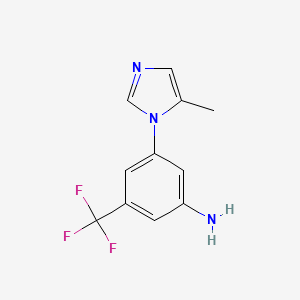
ペンタセン-d14
概要
説明
Pentacene-d14 is a deuterated derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications due to its unique isotopic properties .
科学的研究の応用
Pentacene-d14 is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in the study of biological systems where deuterium labeling helps in tracing metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetics to understand drug metabolism and distribution.
準備方法
Synthetic Routes and Reaction Conditions
Pentacene-d14 can be synthesized through the deuteration of pentacene. One common method involves the reduction of pentacene-6,13-dione with deuterated reagents such as deuterated tin(II) chloride (SnCl2) and deuterated hydrochloric acid (DCl) in an appropriate solvent like deuterated dimethylformamide (DMF) or acetone . This method is preferred due to its high yield and low temperature requirements.
Industrial Production Methods
Industrial production of pentacene-d14 typically involves large-scale deuteration processes. The thermal evaporation technique is frequently used for depositing thin films of pentacene and its derivatives, including pentacene-d14. Solution-processable methods such as spin coating, dip coating, and inkjet printing are also employed for large-scale deposition and low-cost fabrication of devices .
化学反応の分析
Types of Reactions
Pentacene-d14 undergoes various chemical reactions, including:
Oxidation: Pentacene-d14 can be oxidized to form pentacenequinone.
Reduction: Reduction of pentacenequinone can regenerate pentacene-d14.
Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents such as deuterated tin(II) chloride (SnCl2) and deuterated hydrochloric acid (DCl) are used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under controlled conditions.
Major Products
Oxidation: Pentacenequinone
Reduction: Regenerated pentacene-d14
Substitution: Halogenated pentacene derivatives
作用機序
Pentacene-d14 exerts its effects through its highly conjugated electronic structure, which allows for efficient charge transport. The deuterium atoms provide stability and reduce the reactivity of the molecule, making it suitable for use in various electronic applications. The molecular targets include organic semiconductors and electronic devices, where it enhances performance due to its high mobility and stability .
類似化合物との比較
Similar Compounds
Tetracene-d14: A deuterated derivative of tetracene, consisting of four fused benzene rings.
Hexacene-d14: A deuterated derivative of hexacene, consisting of six fused benzene rings.
Anthracene-d14: A deuterated derivative of anthracene, consisting of three fused benzene rings.
Uniqueness
Pentacene-d14 is unique due to its five linearly-fused benzene rings, which provide a higher degree of conjugation compared to tetracene-d14 and anthracene-d14. This results in better charge transport properties and higher stability, making it more suitable for advanced electronic applications .
特性
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuteriopentacene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIUAWYAILUBJU-WZAAGXFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C3C(=C4C(=C5C(=C(C(=C(C5=C(C4=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Q1: What is special about Pentacene-d14 that makes it suitable for DNP?
A: Pentacene-d14, the perdeuterated form of pentacene, is often used in DNP experiments due to its ability to form long-lived photo-excited triplet states. [, , ] These triplet states, generated upon light absorption, possess a high degree of electron spin polarization, which can be transferred to surrounding nuclear spins (like protons) using microwave irradiation. This process forms the basis of DNP techniques like the Integrated Solid Effect (ISE). [, ]
Q2: How does deuteration of Pentacene affect its properties relevant to DNP?
A2: Deuteration, the replacement of hydrogen atoms (1H) with deuterium (2H), in Pentacene-d14 serves two primary purposes:
- Reduced Hyperfine Interactions: Deuterium nuclei have a smaller magnetic moment compared to hydrogen nuclei. This leads to reduced hyperfine interactions between the electron spins of the photo-excited triplet state and the surrounding nuclear spins, resulting in longer decay times for electron spin polarization. [, ] Longer decay times allow for more efficient polarization transfer in DNP experiments.
- Simplified Spectra: Deuteration simplifies the observed spectra. This is because deuterium nuclei have different spin properties compared to hydrogen, resulting in simpler splitting patterns in magnetic resonance techniques like EPR. [, ] This simplification allows for clearer interpretation of the spectral data and easier analysis of the DNP process.
Q3: Can you provide an example of a system where Pentacene-d14 is used for DNP?
A: One well-studied system utilizes single crystals of naphthalene doped with Pentacene-d14. [, ] Upon photoexcitation, the Pentacene-d14 molecules transition to a triplet state. The electron spin polarization of this triplet state is then transferred to the surrounding proton spins in the naphthalene host crystal via microwave irradiation using techniques like ISE, Stretched Solid Effect (SSE), or Adiabatic Solid Effect (ASE). []
Q4: Are there specific analytical techniques used to study Pentacene-d14 and its DNP mechanisms?
A4: Researchers employ various techniques to investigate Pentacene-d14 and its role in DNP:
- Electron Paramagnetic Resonance (EPR): This technique is crucial for studying the electron spin properties of the photo-excited triplet states in Pentacene-d14. [, ] Zero-field EPR, in particular, has provided valuable information about the triplet state's zero-field splitting parameters. []
- Optically Detected Magnetic Resonance (ODMR): This technique combines optical excitation with magnetic resonance detection, allowing researchers to study the triplet state dynamics and its interaction with nuclear spins. [, ] This technique has been particularly useful in studying single molecules of Pentacene-d14 doped in crystals. [, ]
- Fluorescence Autocorrelation Spectroscopy: This technique provides insights into the excited state dynamics of Pentacene-d14, including the intersystem crossing rates between singlet and triplet states. [] By studying how these rates change with isotopic composition, researchers can understand the factors influencing triplet state formation and its efficiency in DNP.
Q5: What is the significance of studying single molecules of Pentacene-d14?
A: Examining single molecules of Pentacene-d14 embedded in host crystals offers a unique perspective on DNP processes. [] This approach eliminates ensemble averaging, revealing detailed information about the interaction of the Pentacene-d14 triplet state with its local environment and its influence on DNP efficiency. For instance, researchers have observed the hyperfine splitting of magnetic resonance lines due to the interaction of the triplet electron spin with a single 13C nucleus in a Pentacene-d14 molecule. [] This level of detail is inaccessible in bulk measurements and highlights the power of single-molecule techniques in understanding DNP mechanisms at the molecular level.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B565984.png)





![3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione](/img/structure/B565995.png)
![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/new.no-structure.jpg)


